Beauvericin

Overview

Description

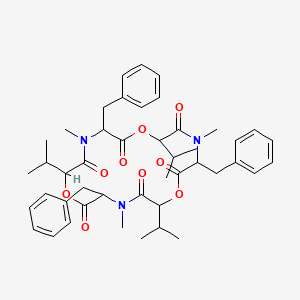

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by fungi such as Beauveria bassiana, Fusarium spp., and Cordyceps spp. . Structurally, it consists of three N-methylphenylalanyl and three D-hydroxyisovaleryl residues arranged alternately, forming a symmetrical molecule . This compound exhibits diverse bioactivities, including insecticidal, antitumor, antiviral, and melanogenesis-inhibiting properties . Its mechanism of action involves modulating cellular pathways such as cAMP/PKA/CREB and LXR-α/p38 MAPK signaling, which regulate melanin synthesis and cancer cell proliferation . This compound is also notable for its ionophoric activity, facilitating cation transport across membranes, a trait shared with structurally related compounds like enniatins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by this compound synthetase . The biosynthesis involves several condensation, methylation, and activation reactions, requiring adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) . The process includes the incorporation of D-α-hydroxyisovaleric acid and S-adenosylmethionine .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions. The extraction process includes the use of high-performance liquid chromatography (HPLC) for purification . The fermentation medium often contains glucose as a carbon source, and the production is optimized by adjusting pH, temperature, and aeration .

Chemical Reactions Analysis

Structural Variants and Chemical Modifications

Beauvericin analogues arise from substitutions in the hydroxy acid (D-HYIV) or amino acid (L-Phe) residues during biosynthesis .

Key analogues and properties :

| Compound | Elemental Composition (Neutral) | Mass Error (ppm) | Retention Time (min) |

|---|---|---|---|

| This compound | C₄₅H₅₇N₃O₉ | −0.0/−1.5 | 14.4 |

| This compound A | C₄₆H₅₉N₃O₉ | −1.1/−1.7 | 15.1 |

| This compound C | C₄₈H₆₃N₃O₉ | −0.4/−1.6 | 16.5 |

| This compound D | C₄₄H₅₅N₃O₉ | −1.2/−2.4 | 12.6 |

| Beauvenniatin A | C₄₁H₅₇N₃O₉ | −0.3/−0.4 | 10.8 |

Modifications affecting bioactivity :

-

Replacement of D-HYIV with 2-hydroxybutyrate reduces antihaptotactic activity and cytotoxicity .

-

Substitution of L-Phe with fluorophenylalanine increases cytotoxicity without altering antihaptotactic effects .

Chemical Behavior and Reactivity

This compound acts as a potassium-specific ionophore , increasing intracellular Ca²⁺ levels by disrupting membrane potential . This triggers apoptosis via caspase activation .

Key chemical features :

-

Molecular formula : C₄₅H₅₇N₃O₉

Analytical Characterization

Advanced mass spectrometry and NMR are critical for identifying BEA analogues. For example, hydrolysis of BEA yields:

Hydrolysis products :

| Ion Mode | Observed m/z | Assignment |

|---|---|---|

| Negative | m/z 117 | D-hydroxyisovaleric acid |

| Positive | No signal | D-hydroxyisovaleric acid |

This highlights the importance of precursor availability for structural elucidation .

This synthesis-focused analysis integrates biosynthetic pathways, analog generation, and analytical methods, underscoring BEA’s complexity and bioactivity.

Scientific Research Applications

Antimicrobial Applications

Antibacterial Properties

Beauvericin exhibits significant antibacterial activity against a range of pathogenic bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and interference with cellular processes.

Antifungal Activity

BEA is also noted for its antifungal properties, particularly against fungi that cause plant diseases. It has been shown to inhibit the growth of various Fusarium species, making it a candidate for agricultural applications as a biopesticide . The compound enhances the efficacy of other antifungal agents, suggesting a synergistic effect that could be exploited in combination therapies.

Antiviral Effects

Recent studies have highlighted this compound's antiviral potential, particularly against HIV-1. It acts as an inhibitor of HIV-1 integrase, showcasing an IC50 value of 1.9 μM . This positions BEA as a promising candidate for further research into antiviral drug development, particularly in the context of emerging viral threats.

Anticancer Applications

This compound has shown promise as an anticancer agent through various mechanisms:

- Induction of Apoptosis : BEA activates apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and activation of caspases . This property has been demonstrated in several cancer cell lines, including prostate and breast cancer cells.

- Inhibition of Metastasis : Research indicates that BEA can inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis . Its antiangiogenic properties further support its potential in cancer therapy by disrupting the formation of new blood vessels that tumors require for growth.

- Combination Therapy Potential : this compound has been found to enhance the effects of other chemotherapeutic agents, suggesting its utility in combination therapies to improve treatment outcomes for various cancers .

Biotechnological Applications

Drug Discovery and Repurposing

The emergence of computational techniques such as molecular docking has facilitated the exploration of this compound as a lead compound in drug discovery. Its structural characteristics allow for modifications that could enhance its therapeutic efficacy while reducing toxicity . This approach opens avenues for repurposing BEA in treating diseases beyond its traditional applications.

Agricultural Uses

Given its insecticidal properties, this compound is being investigated as a natural pesticide alternative. Its ability to target specific pests without harming beneficial organisms makes it an attractive option for sustainable agriculture . Moreover, BEA's antifungal properties can help manage crop diseases caused by fungal pathogens.

Mechanism of Action

Beauvericin exerts its effects primarily through its ionophoric activity, facilitating the transport of calcium ions (Ca²⁺) across cell membranes . This leads to an increase in intracellular Ca²⁺ levels, causing oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptosis . This compound also interacts with Toll-like receptor 4 (TLR4), enhancing the activation of dendritic cells and T cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Beauvericin and Analogues

Bioactivity Profiles

Anticancer and Cytotoxic Effects

- This compound: Demonstrates selective cytotoxicity against malignant cells (e.g., murine colon carcinoma CT-26, IC50 = 1.8 µM) with minimal effects on non-malignant fibroblasts (NIH/3T3, IC50 = 9.4 µM) . It induces apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- Enniatins : Exhibit broader cytotoxicity but lower specificity. Enniatin B shows moderate activity against cervical cancer cells (IC50 = 5.2 µM) but also affects healthy cells .

Antiviral and Antifungal Activity

- This compound : Potently inhibits HIV-1 integrase (IC50 = 1.9 µM) due to N-methylation enhancing target binding . However, it lacks standalone antifungal activity and requires synergists like ketoconazole to combat Candida parapsilosis .

Hepatotoxicity

- This compound : Causes significant liver toxicity in HepG2 cells (EC50 = 2.1 µM) by disrupting membrane integrity and inducing oxidative stress .

- Enniatin B : Less hepatotoxic (EC50 = 5.8 µM) under identical conditions .

Table 2: Bioactivity Comparison

| Activity | This compound | Enniatin B |

|---|---|---|

| Anticancer (CT-26) | IC50 = 1.8 µM | IC50 = 5.2 µM |

| Hepatotoxicity | EC50 = 2.1 µM | EC50 = 5.8 µM |

| HIV-1 Inhibition | IC50 = 1.9 µM | Not active |

Ecological and Agricultural Occurrence

- This compound : Frequently detected in maize (up to 1,864 ng/g in Croatia) and bananas infected with Fusarium oxysporum . Co-occurs with fumonisins and ochratoxin A in contaminated crops .

- Enniatins : Predominantly found in European cereals (e.g., 80% of Danish barley samples) but at lower concentrations (mean = 120 ng/g) .

Table 3: Occurrence in Crops

| Compound | Common Hosts | Maximum Concentration | Co-Occurring Mycotoxins |

|---|---|---|---|

| This compound | Maize, bananas | 1,864 ng/g | Fumonisins, ochratoxin A |

| Enniatin B | Barley, wheat | 450 ng/g | Moniliformin, deoxynivalenol |

Biological Activity

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin primarily produced by various species of the Fusarium genus. It has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and insecticidal properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its unique structure, which allows it to form complexes with cations and increase the permeability of biological membranes. This ionophoric property is crucial for its cytotoxic effects. The mechanism underlying this compound's biological activity involves:

- Increased intracellular calcium levels : this compound induces the influx of Ca ions into cells, leading to apoptosis through mitochondrial pathways .

- Activation of apoptotic pathways : It influences various cellular signaling pathways, including MAPK, NF-κB, and p53, contributing to its anticancer effects .

2. Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound across different cancer cell lines. For instance:

- In vitro Studies : this compound exhibited significant cytotoxicity against malignant cells compared to non-malignant cells. The most pronounced effects were observed in colon carcinoma cell lines (SW480 and SW620), with IC50 values indicating higher sensitivity in malignant cells .

- In vivo Studies : In murine models bearing tumors (CT-26 colon carcinoma and KB-3-1 cervix carcinoma), treatment with this compound resulted in a substantial reduction in tumor volume and weight without notable adverse effects on body weight or behavior . Table 1 summarizes the results from these studies.

| Study Type | Tumor Model | Dose (mg/kg) | Tumor Volume Reduction (%) | Notes |

|---|---|---|---|---|

| In vitro | Colon Carcinoma | N/A | N/A | IC50 values lower in malignant cells |

| In vivo | CT-26 Allograft | 5 | 52.8% | Significant reduction observed |

| In vivo | KB-3-1 Xenograft | 5 | 31.3% | No systemic toxicity noted |

3. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Activity : Studies indicate that this compound effectively inhibits various pathogenic bacteria, making it a candidate for developing new antibacterial agents .

- Fungal Infections : BEA has shown promise in targeting drug-resistant fungal strains, providing a potential strategy for treating life-threatening infections .

4. Toxicological Considerations

Despite its beneficial properties, the presence of this compound in food products raises safety concerns:

- Food Contamination : A study detected this compound in raw milk samples at concentrations up to 6.17 µg/kg, highlighting the need for monitoring mycotoxin levels in food products .

- Toxicity Profiles : Research indicates that while this compound is cytotoxic to cancer cells, its impact on non-malignant cells is significantly lower, suggesting a degree of selectivity that could be advantageous in therapeutic applications .

5. Conclusion

This compound is a multifaceted compound with significant potential in medicinal chemistry due to its diverse biological activities. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a subject of ongoing research. However, careful assessment of its safety profile in food products is essential to mitigate risks associated with mycotoxin exposure.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Beauvericin from fungal cultures?

this compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers should optimize solvent polarity and gradient elution protocols to enhance yield and purity. Characterization via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . Standardize protocols using reference strains (e.g., Beauveria bassiana) to ensure reproducibility across labs .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., food, biological samples)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement. Include internal standards (e.g., isotopically labeled this compound) to improve accuracy . For non-laboratory settings, ELISA kits offer rapid screening but may lack specificity compared to MS-based methods .

Q. How can researchers ensure the reproducibility of this compound’s cytotoxic effects in in vitro assays?

Standardize cell culture conditions (e.g., passage number, seeding density) and validate cytotoxicity via multiple assays (e.g., MTT, apoptosis markers). Account for batch-to-batch variability in this compound purity by sourcing from certified suppliers or confirming purity via HPLC-UV (>95%). Include positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s pro-apoptotic vs. necrotic effects be resolved?

Contradictions may arise from differences in cell lines, exposure times, or this compound concentrations. Design dose-response studies across multiple cell types (e.g., cancer vs. normal) and use transcriptomic/proteomic profiling to identify pathway-specific effects. Meta-analyses of published datasets can highlight context-dependent mechanisms (e.g., ROS generation vs. mitochondrial dysfunction) .

Q. What in vivo models are most suitable for studying this compound’s ionophoric activity and toxicity?

Rodent models (e.g., Sprague-Dawley rats) are common for acute toxicity studies, but consider alternative models like Galleria mellonella larvae for high-throughput screening. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with ionophoric effects (e.g., Ca²⁺ flux). Address ethical concerns by adhering to the 3Rs framework (Replacement, Reduction, Refinement) .

Q. How can researchers design experiments to investigate this compound’s synergistic interactions with other mycotoxins (e.g., enniatins)?

Use factorial design experiments to evaluate additive, synergistic, or antagonistic effects. Measure combination indices (e.g., Chou-Talalay method) and validate results with isobologram analysis. Include mechanistic studies (e.g., membrane permeability assays) to differentiate direct interactions from shared metabolic pathways .

Q. What computational approaches are effective for predicting this compound’s molecular targets and binding affinities?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with ion channels or lipid bilayers. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Curate existing data into QSAR models to prioritize high-affinity targets for experimental validation .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s antifungal efficacy across fungal species?

Conduct comparative genomics to identify species-specific resistance mechanisms (e.g., efflux pumps, detoxifying enzymes). Use RNA-seq to profile fungal stress responses under this compound exposure. Apply multivariate statistical analysis (e.g., PCA) to correlate efficacy with genetic or phenotypic traits .

Q. What statistical frameworks are recommended for meta-analyses of this compound’s environmental persistence?

Use random-effects models to account for heterogeneity in study designs (e.g., soil type, climate conditions). Include sensitivity analyses to evaluate the impact of outlier studies. Publicly share datasets via repositories like Zenodo to enhance transparency .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound’s potential carcinogenicity?

Adhere to institutional biosafety guidelines (e.g., BSL-2 containment for aerosol-prone procedures). Disclose conflicts of interest related to commercial applications. Pre-register hypotheses and protocols on platforms like Open Science Framework to mitigate bias .

Properties

IUPAC Name |

3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCAQFHASJXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.